
Acetamide, N-(2-chloro-5-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-chloro-5-nitrophenyl)- is a chemical compound used in scientific research for its unique properties. It is a nitroaromatic compound with a chloro substituent and is commonly referred to as "NCP." In
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reduction of the nitro group by nitroreductase enzymes. This reduction results in the formation of a highly reactive intermediate, which can then react with various targets, including DNA and proteins. The exact mechanism of this reaction is still under investigation, but it is believed to involve the formation of reactive oxygen species and other free radicals.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(2-chloro-5-nitrophenyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In bacteria, it has been shown to induce oxidative stress and DNA damage, leading to cell death. In mammalian cells, it has been used to activate prodrugs and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects in certain models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Acetamide, N-(2-chloro-5-nitrophenyl)- is its high specificity for nitroreductase enzymes, making it a useful tool for studying the role of these enzymes in various systems. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation of using Acetamide, N-(2-chloro-5-nitrophenyl)- is its potential toxicity, which can vary depending on the specific system being studied.
Direcciones Futuras
There are several future directions for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in scientific research. One area of interest is the development of new cancer therapies that utilize nitroreductase activation. Additionally, there is potential for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in the development of new antibiotics that target bacterial nitroreductase enzymes. Further research is also needed to fully understand the mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- and its potential applications in various systems.
Métodos De Síntesis
The synthesis of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reaction of 2-chloro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions and yields Acetamide, N-(2-chloro-5-nitrophenyl)- as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-chloro-5-nitrophenyl)- has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is commonly used as a substrate for the detection of nitroreductase activity in bacteria and mammalian cells. Additionally, it has been used to study the role of nitroreductase in the activation of prodrugs and the development of cancer therapies.
Propiedades
Número CAS |
4031-81-6 |
|---|---|
Nombre del producto |
Acetamide, N-(2-chloro-5-nitrophenyl)- |
Fórmula molecular |
C8H7ClN2O3 |
Peso molecular |
214.6 g/mol |
Nombre IUPAC |
N-(2-chloro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) |
Clave InChI |
BUZMXMGVGWIAJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Otros números CAS |
4031-81-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



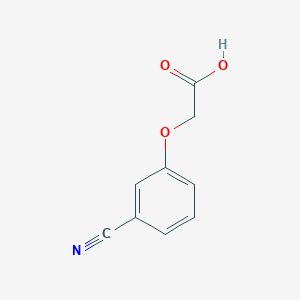
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)
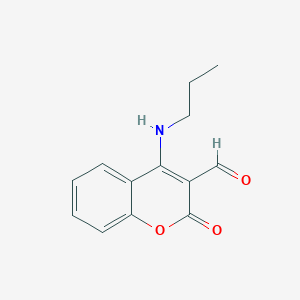



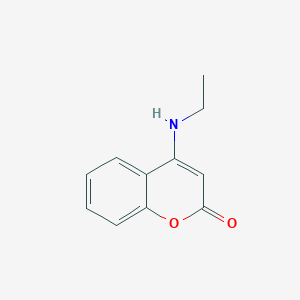
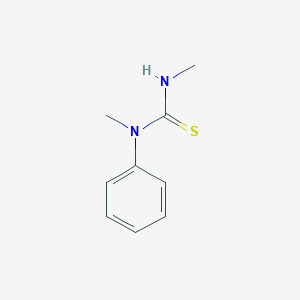
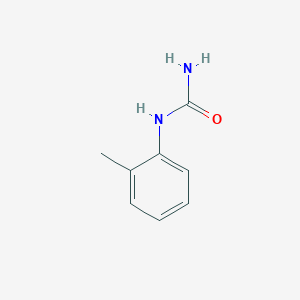
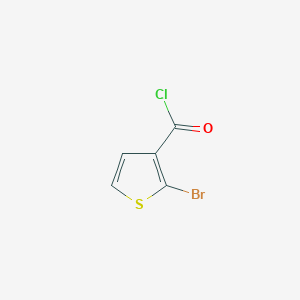
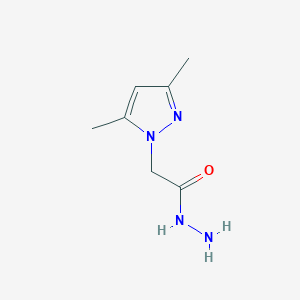
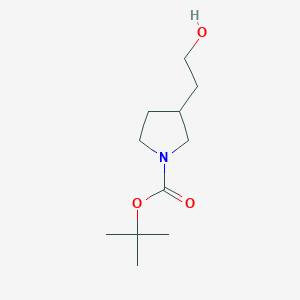

![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)